1-(2-Bromo-5-methoxyphenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(2-Bromo-5-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is characterized by a cyclopropane ring attached to a phenyl group substituted with bromine and methoxy groups, as well as a nitrile group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2-Bromo-5-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzaldehyde and cyclopropane-1-carbonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cyclopropanation: The key step involves the formation of the cyclopropane ring through a cyclopropanation reaction, which can be facilitated by reagents like diiodomethane (CH2I2) and zinc-copper couple (Zn-Cu).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-(2-Bromo-5-methoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form different products depending on the reaction conditions.
Scientific Research Applications
1-(2-Bromo-5-methoxyphenyl)cyclopropane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, depending on its specific application.
Comparison with Similar Compounds
1-(2-Bromo-5-methoxyphenyl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile: This compound has a similar structure but differs in the position of the bromine and methoxy groups.
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c1-14-8-2-3-10(12)9(6-8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
NFJLKWNSQATFMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2(CC2)C#N |
Origin of Product |
United States |
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